2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate
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Overview
Description
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate is an organic compound with the molecular formula C19H15NO4S2 This compound features a complex structure that includes a thiophene ring, a nitrobenzyl group, and a sulfanyl-substituted methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Nitrobenzyl Intermediate: The initial step involves nitration of benzyl compounds to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thioether Formation: The next step involves the reaction of the nitrobenzyl intermediate with 4-methylthiophenol in the presence of a base such as sodium hydride or potassium carbonate to form the sulfanyl-substituted product.
Esterification: Finally, the thiophene carboxylic acid is esterified with the sulfanyl-substituted nitrobenzyl compound using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the thiophene carboxylate can be replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various nucleophile-substituted products.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl benzoate
- 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl acetate
- 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl propionate
Uniqueness
Compared to similar compounds, 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-13-4-7-16(8-5-13)26-17-9-6-15(20(22)23)11-14(17)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSUURPFYCHDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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